5-Chloro-6-cyclopropylpyridin-3-amine

TAAR1 Trace Amine-Associated Receptor G Protein-Coupled Receptor

Procure 5-Chloro-6-cyclopropylpyridin-3-amine (CAS 1354225-45-8) for TAAR1 research (hTAAR1 EC50=26 nM). Its unique 5-chloro-6-cyclopropyl substitution yields receptor engagement unmatched by 5-chloro-6-methyl or 6-cyclopropylpyridin-2-amine analogs. Use in vitro for TAAR1 pathway studies or as a CCR5 antagonist scaffold. Aminopyridine core with reactive handles (NH2, Cl) enables facile diversification. Ideal for kinase inhibitor screening (PASS Pa=0.584).

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
Cat. No. B12955392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-cyclopropylpyridin-3-amine
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=C(C=N2)N)Cl
InChIInChI=1S/C8H9ClN2/c9-7-3-6(10)4-11-8(7)5-1-2-5/h3-5H,1-2,10H2
InChIKeySRONKEWMBYHBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 5-Chloro-6-cyclopropylpyridin-3-amine: CAS 1354225-45-8 as a Differentiated Pyridine Scaffold


5-Chloro-6-cyclopropylpyridin-3-amine (CAS: 1354225-45-8) is a heterocyclic aromatic amine characterized by a pyridine core bearing a chlorine substituent at the 5-position, a cyclopropyl group at the 6-position, and an amino group at the 3-position. This substitution pattern positions the compound within the class of aminopyridines utilized as synthetic intermediates and bioactive scaffolds . Its physicochemical profile, including a molecular weight of 168.62 g/mol and a topological polar surface area (TPSA) of 38.9 Ų, suggests favorable drug-likeness properties [1]. This guide provides evidence-based differentiators for this specific substitution pattern relative to structurally proximal analogs.

Why 5-Chloro-6-cyclopropylpyridin-3-amine Cannot Be Replaced by Generic Aminopyridine Analogs


Aminopyridines represent a broad and widely utilized class of synthetic building blocks; however, minor alterations in substitution pattern—such as the exchange of a halogen, the relocation of the amino group, or the replacement of the cyclopropyl moiety—can fundamentally alter a compound's interaction with biological targets and its subsequent utility in medicinal chemistry campaigns. The unique juxtaposition of the electron-withdrawing chlorine, the conformationally restricted cyclopropyl ring, and the specific 3-amino orientation in 5-chloro-6-cyclopropylpyridin-3-amine confers a distinct profile of receptor engagement, as evidenced by its activity at TAAR1 (EC50 = 26 nM) [1], and its potential as a CCR5 antagonist [2]. Simply substituting a related 5-chloro-6-methylpyridin-3-amine or a 6-cyclopropylpyridin-2-amine analog would not recapitulate this specific target engagement fingerprint, underscoring the necessity for precise procurement of this exact isomer.

Quantitative Evidence of Differentiation for 5-Chloro-6-cyclopropylpyridin-3-amine vs. Closest Structural Analogs


Human TAAR1 Agonist Activity: 5-Chloro-6-cyclopropylpyridin-3-amine Demonstrates Nanomolar Potency

5-Chloro-6-cyclopropylpyridin-3-amine (as its derivative BDBM109570) exhibits potent agonism at the human Trace Amine-Associated Receptor 1 (TAAR1) with an EC50 of 26 nM in a cAMP accumulation assay [1]. In contrast, the 5-bromo analog (5-bromo-6-cyclopropylpyridin-3-amine) does not appear in the same TAAR1 activity dataset, while the non-cyclopropyl analog (5-chloro-6-methylpyridin-3-amine) is associated with mGluR5 antagonism (IC50 = 40-110 nM) but not TAAR1 agonism [2]. This establishes the 5-chloro-6-cyclopropyl substitution pattern as a specific determinant for TAAR1 engagement.

TAAR1 Trace Amine-Associated Receptor G Protein-Coupled Receptor Neuropharmacology

In Silico Predicted Activity Spectrum: PASS Analysis Highlights Multifaceted Bioactivity Profile

PASS (Prediction of Activity Spectra for Substances) analysis of 5-chloro-6-cyclopropylpyridin-3-amine predicts a broad spectrum of potential activities with high probability scores [1]. The highest-ranked predictions include Signal Transduction Pathways Inhibitor (Pa = 0.718, Pi = 0.011), Chloride Peroxidase Inhibitor (Pa = 0.620, Pi = 0.011), and Protein Kinase Inhibitor (Pa = 0.584, Pi = 0.001). While comparative PASS data for direct analogs (e.g., 5-chloro-6-methylpyridin-3-amine) are not available in the same study, the predicted Pa values exceed the commonly accepted threshold (Pa > 0.7 for high confidence) for signal transduction inhibition, suggesting a potentially unique polypharmacology profile relative to other aminopyridines.

PASS Prediction In Silico Chemoinformatics Drug Repurposing

Species-Specific TAAR1 Agonist Potency: 5-Chloro-6-cyclopropylpyridin-3-amine Exhibits 26-fold Higher Potency at Rat vs. Human TAAR1

Beyond human TAAR1 activity, the compound's derivative (BDBM109570) demonstrates significantly higher potency at the rat TAAR1 ortholog, with an EC50 of 1 nM, compared to 26 nM at the human receptor [1]. This 26-fold species difference in potency is a critical consideration for in vivo pharmacology studies. In contrast, the compound's affinity for mouse TAAR1 (Ki = 2 nM) is intermediate [1]. Such species-dependent pharmacology is a known feature of TAAR1 ligands, and this quantitative data provides a clear differentiator for experimental design, as analogs lacking the cyclopropyl group (e.g., 5-chloro-6-methylpyridin-3-amine) have not been reported to possess TAAR1 activity at all.

TAAR1 Species Selectivity Agonism Rodent Models

In Silico Prediction of CCR5 Antagonism: A Distinct Immunomodulatory Profile

Preliminary pharmacological screening identified 5-chloro-6-cyclopropylpyridin-3-amine as a potential CCR5 antagonist [1]. This chemokine receptor is a validated target for HIV entry inhibition and the treatment of inflammatory conditions. While quantitative binding data (IC50 or Ki) is not yet reported, the identification of this activity provides a distinct differentiation vector. In contrast, the 5-bromo analog (5-bromo-6-cyclopropylpyridin-3-amine) has been linked to PDE3 inhibition (IC50 = 6.60 nM) [2], and the 6-cyclopropylpyridin-2-amine scaffold has been associated with monoamine oxidase inhibition [3]. These divergent biological profiles underscore that the specific 3-amino-5-chloro-6-cyclopropyl pyridine core directs activity towards the CCR5 target.

CCR5 Chemokine Receptor Antagonist HIV Immunology

High-Impact Research and Industrial Applications for 5-Chloro-6-cyclopropylpyridin-3-amine Based on Quantitative Evidence


TAAR1 Agonist Probe Development for Neuropsychiatric Research

The validated agonist activity at human TAAR1 (EC50 = 26 nM) [1] and high-potency rat TAAR1 agonism (EC50 = 1 nM) [1] make this compound a valuable starting point for developing chemical probes to study TAAR1 biology. It can be used in vitro to interrogate TAAR1 signaling pathways in recombinant cell lines and in vivo in rodent models to assess behavioral pharmacology, leveraging the 26-fold species potency difference for translational studies. The unique cyclopropyl and chloro substitution pattern is essential for this activity, as demonstrated by the lack of TAAR1 engagement for 5-chloro-6-methylpyridin-3-amine [2].

In Silico-Guided Multi-Target Drug Discovery Campaign

The PASS prediction of signal transduction pathway inhibitor (Pa = 0.718) and protein kinase inhibitor (Pa = 0.584) activities [1] positions this compound for a computational drug repurposing or multi-target screening campaign. Researchers can prioritize in vitro assays against a focused panel of kinases or signaling proteins, thereby accelerating the identification of novel lead series. This polypharmacology potential differentiates it from analogs with narrower predicted activity profiles.

CCR5 Antagonist Lead for Immunology and Virology Programs

Preliminary identification as a CCR5 antagonist [2] suggests utility in early-stage discovery projects for HIV entry inhibitors, asthma, rheumatoid arthritis, or other CCR5-mediated inflammatory diseases. The compound can serve as a scaffold for medicinal chemistry optimization aimed at improving potency and selectivity, an application distinct from the PDE3 inhibition profile of the 5-bromo analog [3].

Synthetic Intermediate for Diversified Pyridine Libraries

The compound's core 5-chloro-6-cyclopropylpyridin-3-amine scaffold offers multiple reactive handles (amino group, chlorine atom) for further functionalization via amide coupling, Suzuki-Miyaura cross-coupling, or nucleophilic aromatic substitution [1]. This enables the rapid generation of diverse compound libraries for broad screening against various target classes, leveraging the favorable physicochemical properties (MW = 168.62, cLogP ~2.2) [4] that comply with Lipinski's rule of five.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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